molecular formula C5H4BrN3O2 B1279246 6-Bromo-3-hydroxypyrazine-2-carboxamide CAS No. 259793-88-9

6-Bromo-3-hydroxypyrazine-2-carboxamide

Cat. No. B1279246
CAS RN: 259793-88-9
M. Wt: 218.01 g/mol
InChI Key: KZBREXQQUFIWKD-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxypyrazine-2-carboxamide is a compound that is structurally related to various brominated heterocyclic compounds that have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical reactions provide valuable insights into the properties and potential uses of 6-Bromo-3-hydroxypyrazine-2-carboxamide.

Synthesis Analysis

The synthesis of related brominated compounds often involves multi-step reactions with careful control of conditions to achieve high selectivity and yield. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid demonstrates a novel approach to introducing carboxylate groups into brominated heterocycles . Similarly, the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound closely related to the one , involves amidation, nitrification, reduction, and fluorination steps . These examples suggest that the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide would likely require careful selection of reagents and conditions to introduce the bromo, hydroxy, and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is often characterized by planarity and the presence of intramolecular hydrogen bonding, as seen in the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide . This planarity and hydrogen bonding can influence the compound's reactivity and interaction with biological targets. The presence of bromine can also facilitate further chemical modifications due to its reactivity.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, bromopyruvate acts as a bridging agent in the active site of an enzyme, demonstrating the reactivity of brominated compounds in forming covalent bonds with biological molecules . The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid illustrates the use of brominated intermediates in the preparation of compounds with potential pharmacological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles, such as solubility, melting point, and stability, are influenced by the presence of substituents like bromine, hydroxy, and carboxamide groups. These properties are crucial for the compound's behavior in chemical reactions and its potential applications. The ionic liquid-mediated synthesis of 6-aminonicotinic acid highlights the importance of using non-volatile and non-toxic solvents to improve the sustainability of the synthesis process . The packing of molecules in the crystal structure, governed by hydrogen bonds and stacking interactions, is also an important aspect of the physical properties of these compounds .

Scientific Research Applications

Synthesis Pathways

6-Bromo-3-hydroxypyrazine-2-carboxamide has been a key intermediate in various synthetic pathways. For instance, it has been synthesized from 3-amino-2-pyrazinecarboxylic acid through a series of steps including esterification, bromination, diazotization, and amination. This synthesis pathway is significant for producing Favipiravir, an antiviral drug (Zhan Ta, 2013). Furthermore, modifications and derivatization of this compound have been explored, leading to the synthesis of various analogs and derivatives with potential pharmaceutical applications.

Role in Drug Development

6-Bromo-3-hydroxypyrazine-2-carboxamide has been instrumental in the development of antiviral agents. Notably, Favipiravir, a derivative of this compound, has shown potent inhibitory activity against RNA viruses both in vitro and in vivo. Its mechanism as an RNA polymerase inhibitor highlights its potential in antiviral therapy (Fangyuan Shi et al., 2014).

Corrosion Inhibition

Interestingly, N-hydroxypyrazine-2-carboxamide, a related compound, has been identified as a green and effective corrosion inhibitor for mild steel in acidic medium. This research opens avenues for the use of pyrazine derivatives in protecting metals against corrosion, highlighting their versatility beyond pharmaceutical applications (Y. Dewangan et al., 2022).

Electrochemical Studies

Electrochemical studies have also been conducted on pyrazine derivatives, including 6-fluoro-3-hydroxypyrazine-2-carboxamide (a structurally similar compound to 6-Bromo-3-hydroxypyrazine-2-carboxamide), to understand their oxidative degradation. These studies are crucial for comprehending the stability and reactivity of such compounds in various chemical environments (Tatsushi Nakayama and Ryo Honda, 2021).

Safety and Hazards

6BHPC is classified under the GHS07 hazard class . The safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromo-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBREXQQUFIWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430790
Record name 6-Bromo-3-hydroxypyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-hydroxypyrazine-2-carboxamide

CAS RN

259793-88-9
Record name 6-Bromo-3-hydroxypyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 6-Bromo-3-hydroxypyrazine-2-carboxamide a significant compound in the synthesis of favipiravir?

A1: 6-Bromo-3-hydroxypyrazine-2-carboxamide is a crucial intermediate in the synthesis of favipiravir because it allows for the introduction of the fluorine atoms at the 3 and 6 positions of the pyrazine ring. This is highlighted in the research where 6-Bromo-3-hydroxypyrazine-2-carboxamide is used as a starting material to synthesize 3,6-difluoropyrazine-2-carbonitrile, another key intermediate, through a reaction with potassium fluoride. [] This fluoro intermediate is then further reacted to obtain favipiravir. []

Q2: The research mentions a novel four-step synthesis of favipiravir. How does this compare to previous methods and what are the advantages?

A2: Previous synthetic routes for favipiravir often involved six steps. [] The novel four-step synthesis described in the research utilizes 6-bromo-3-hydroxypyrazine-2-carboxamide as a starting point and achieves a 65% overall molar yield. [] This streamlined approach is not only more efficient but also more economical, making it particularly attractive for industrial-scale production of favipiravir.

Q3: Are there any challenges in the synthesis and purification of 6-Bromo-3-hydroxypyrazine-2-carboxamide?

A3: While the research doesn't delve into specific challenges related to 6-Bromo-3-hydroxypyrazine-2-carboxamide synthesis, it does highlight a simplified purification method for the fluoro intermediate (3,6-difluoropyrazine-2-carbonitrile), which is derived from it. [] This method involves the formation of a dicyclohexylamine salt followed by neutralization with hydrogen peroxide. [] This suggests that purification of intermediates in this synthesis pathway can be streamlined, potentially contributing to the overall efficiency of favipiravir production.

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